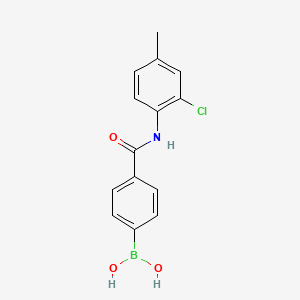

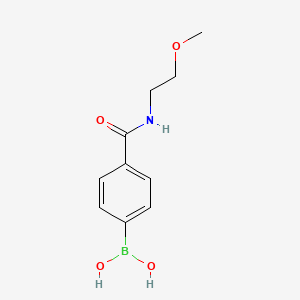

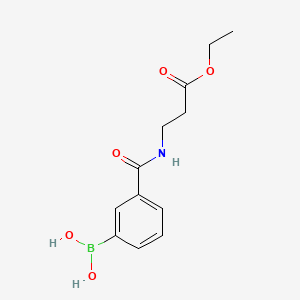

2-(ethanesulfonyl)-N-ethylaniline

説明

The description of a compound typically includes its molecular formula, structure, and the functional groups present in the molecule.

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, stability, etc.科学的研究の応用

-

Tetrafluoro-2-(tetrafluoro-2-iodoethoxy)ethanesulfonyl Fluoride

-

1,1,2,2–tetrafluoro–2– (1,1,2,2–tetrafluoro–4–iodobutoxy)ethanesulfonic acid

- Application: This compound is a potential model for perfluorosulfonic acid membranes (PFSA) .

- Method: The compound is derived in three steps from 1,1,2,2–tetrafluoro–2– (1,1,2,2–tetrafluoro–2–iodoethoxy)ethanesulfonyl fluoride .

- Results: The resulting compound exhibits intricate thermal behavior. At 150 °C, a crystal-to-crystal transition is observed due to the partial disordering of calamitic molecules, which is followed by isotropization at 218 °C .

-

N- ( (2- (trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz)

- Application: This compound is used in the synthesis of poly (SES-MeAz) through controlled anionic ring-opening polymerization .

- Method: The desulfonylation of poly (SES-MeAz)s can be achieved under mild conditions, with tetrabutylammonium fluoride (TBAF) to form .

- Results: The specific results or outcomes obtained are not provided in the source .

-

2-Trimethylsilylethanesulfonyl Chloride (SES-Cl)

- Application: Sulfonamides are among the most stable amine protecting groups that are able to tolerate a broad range of reaction conditions. The 2- (trimethylsilyl)ethanesulfonyl (SES) group provides a sulfonamide that combines the compatibility with many synthetic transformations with relatively benign removal conditions .

- Method: The SES group can be installed on a primary or secondary amine using 2- (trimethylsilyl)ethanesulfonyl chloride (SES-Cl) and a base, typically a tertiary amine or sodium hydride .

- Results: Generally, cesium fluoride in DMF or tetrabutylammonium fluoride (TBAF) in acetonitrile at elevated temperature is sufficient to remove the SES group, producing TMS-F, ethylene, sulfur dioxide, and the free amine .

-

2-(Trimethylsilyl)ethanesulfonyl (or SES) Group in Amine Protection and Activation

- Application: This group is used in several fields in organic chemistry, such as peptide, nucleoside, or combinatorial synthesis, requiring easily accessible amine protecting groups which are stable under a broad range of reaction conditions and are both easily and selectively cleavable .

- Method: The sulfonyl protection is removed under mild conditions using fluoride ions .

- Results: Attack of the fluoride ions on the silicon atom leads to a β-elimination which releases the free amine .

-

Methanesulfonic Acid (MsOH)

-

Polystyrene Ethyl Sulfonyl Chloride

- Application: This polymer-bound alkylsulfonyl chloride resin is an equivalent to alkyl sulfonic chloride and can be used in numerous applications. When this resin is treated with nucleophiles, a variety of polymer-bound sulfonates can be created (e.g., sulfonyl azides, sulfonyl hydrazine) and subsequently used as polymeric supports, polymer-bound reagents, or in catalytic organic synthesis .

- Method: Not specified in the source .

- Results: Not specified in the source .

-

2-Substituted Ethanesulfonyl Chlorides

- Application: The products of reaction of a series of 10 2-substituted ethanesulfonyl chlorides with neopentyl alcohol and pyridine-d5 in nitromethane-d3 showed three reaction pathways depending on the nucleofugality of the substituent .

- Method: Not specified in the source .

- Results: Not specified in the source .

-

Methanesulfonic Acid (MsOH)

Safety And Hazards

Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). It includes information on its toxicity, flammability, precautions for handling and storage, and first aid measures.

将来の方向性

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, etc.

特性

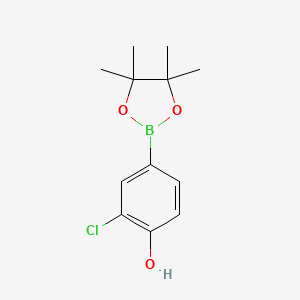

IUPAC Name |

N-ethyl-2-ethylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-3-11-9-7-5-6-8-10(9)14(12,13)4-2/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBUTMSQPWOQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethanesulfonyl)-N-ethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride](/img/structure/B1418407.png)

![7-Methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1418415.png)